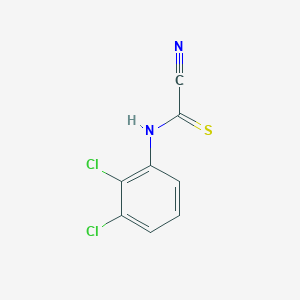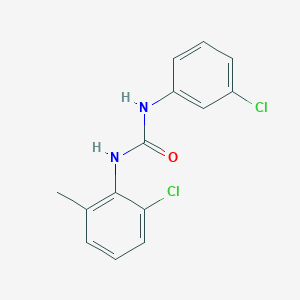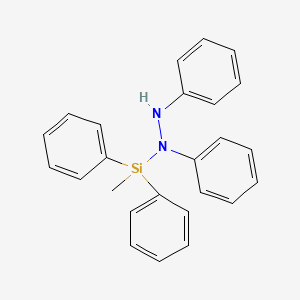
1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is a quaternary ammonium compound with the molecular formula C19H40BrNO2 and a molecular weight of 394.44 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The process begins with the preparation of the tertiary amine, followed by its reaction with 1-bromododecane under controlled conditions to form the quaternary ammonium salt .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the tertiary amine and 1-bromododecane are mixed and heated to facilitate the reaction. The reaction mixture is then purified through crystallization and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can displace the bromide ion.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield new quaternary ammonium compounds, while oxidation and reduction reactions result in the formation of various oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the study of cell membranes and as a disinfectant due to its antimicrobial properties.
Medicine: It is investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: The compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents
Wirkmechanismus
The mechanism of action of 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it an effective antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
- 1-Methoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- 1-Hexyloxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
Uniqueness: 1-Butoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is unique due to its specific butoxy group, which imparts distinct surfactant properties compared to its methoxy, ethoxy, and hexyloxy counterparts. This makes it particularly effective in applications requiring strong surface activity and antimicrobial properties .
Eigenschaften
CAS-Nummer |
10558-31-3 |
|---|---|
Molekularformel |
C19H40BrNO2 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
(1-butoxy-1-oxododecan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C19H40NO2.BrH/c1-6-8-10-11-12-13-14-15-16-18(20(3,4)5)19(21)22-17-9-7-2;/h18H,6-17H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JAIJKIBNPVNVJI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)OCCCC)[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)




![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)


![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)

![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)



